molecular formula C8H15N3 B2647124 1-tert-butyl-5-methyl-1H-pyrazol-4-amine CAS No. 1251278-98-4

1-tert-butyl-5-methyl-1H-pyrazol-4-amine

Cat. No. B2647124
CAS RN: 1251278-98-4
M. Wt: 153.229
InChI Key: HXERSXNRVSDKIA-UHFFFAOYSA-N
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Description

“1-tert-butyl-5-methyl-1H-pyrazol-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives have been synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Preparation of N-Heterocyclic Amines

It can be used in the preparation of N-heterocyclic amines , which are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .

Synthesis of Pyrazole Derivatives

Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . This compound can be used in the synthesis of valuable pyrazole derivatives.

Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

It can be used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis of 1,5-Disubstituted Tetrazole Moieties (1,5-DST)

The 1,5-disubstituted tetrazole moieties (1,5-DST) has been widely and successfully used in medicinal chemistry and drug design . This compound can be used in the synthesis of 1,5-DST.

Synthesis of Other Valuable Pyrazole Derivatives

The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .

properties

IUPAC Name

1-tert-butyl-5-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERSXNRVSDKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-methyl-1H-pyrazol-4-amine

CAS RN

1251278-98-4
Record name 1-tert-butyl-5-methyl-1H-pyrazol-4-amine
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